molecular formula C10H17NO4S B566788 Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide CAS No. 1291487-31-4

Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide

Cat. No.: B566788
CAS No.: 1291487-31-4
M. Wt: 247.309
InChI Key: SZUIVGVHSGBMMY-UHFFFAOYSA-N
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Description

Tert-butyl 2-thia-6-azaspiro[33]heptane-6-carboxylate 2,2-dioxide is a synthetic organic compound characterized by its unique spirocyclic structure

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide” are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Biochemical Pathways

The biochemical pathways affected by “this compound” are currently unknown . As research progresses, we can expect to gain more insight into the specific pathways this compound affects and their downstream effects.

Result of Action

The molecular and cellular effects of “this compound” are currently unknown . As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable thiol with an aziridine derivative under controlled conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification. This step usually involves the reaction of the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Oxidation: The final step involves the oxidation of the sulfur atom to form the 2,2-dioxide. This can be accomplished using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be used to modify the sulfur dioxide group, potentially converting it back to a thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thioether derivatives.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its unique structure may interact with biological targets in novel ways, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate: Lacks the 2,2-dioxide group, leading to different reactivity and applications.

    2-thia-6-azaspiro[3.3]heptane-6-carboxylate: Without the tert-butyl group, this compound has different solubility and stability properties.

    6-azaspiro[3.3]heptane-6-carboxylate: Lacks both the sulfur and tert-butyl groups, resulting in a significantly different chemical profile.

Uniqueness

Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide is unique due to its combination of a spirocyclic core, a sulfur dioxide group, and a tert-butyl ester. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics.

Properties

IUPAC Name

tert-butyl 2,2-dioxo-2λ6-thia-6-azaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-9(2,3)15-8(12)11-4-10(5-11)6-16(13,14)7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUIVGVHSGBMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719173
Record name tert-Butyl 2,2-dioxo-2lambda~6~-thia-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291487-31-4
Record name tert-Butyl 2,2-dioxo-2lambda~6~-thia-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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